molecular formula C13H15F2NO3 B4814418 2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one

2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one

Cat. No.: B4814418
M. Wt: 271.26 g/mol
InChI Key: YQLLHRHKGDASJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one is a synthetic organic compound that features a difluorophenoxy group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one typically involves the reaction of 2,4-difluorophenol with an appropriate epoxide or halide, followed by the introduction of the morpholine ring. Common reagents might include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions could convert ketone groups to alcohols.

    Substitution: The difluorophenoxy group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced derivatives, as well as substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Exploration as a potential pharmaceutical agent, possibly for its effects on specific biological pathways.

    Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)ethanol
  • 2-(2,4-Difluorophenoxy)acetic acid
  • 1-(2,4-Difluorophenoxy)-2-propanol

Uniqueness

2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one is unique due to the presence of both the difluorophenoxy group and the morpholine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c1-9(13(17)16-4-6-18-7-5-16)19-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLLHRHKGDASJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-(2,4-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.